12-Deoxyphorbol 13-angelate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

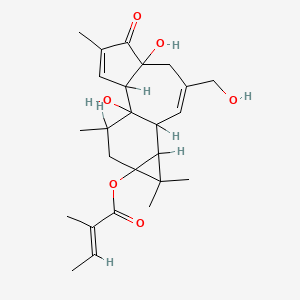

12-Deoxyphorbol 13-angelate is a diterpenoid compound derived from the phorbol ester family. These compounds are known for their biological activities, particularly in the field of cancer research. This compound is structurally related to other phorbol esters and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-angelate typically involves multiple steps, starting from naturally occurring phorbol. The process includes selective acetylation, oxidation, and esterification reactions. For instance, phorbol can be acetylated at the C12 and C13 positions, followed by oxidation to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in the laboratory setting with a reasonable yield. The overall yield of the synthesis process can be around 12%, with each step achieving over 80% yield .

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyphorbol 13-angelate undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups at specific positions.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Singlet oxygen ene reaction using Rose Bengal as a photosensitizer.

Reduction: Use of reducing agents like sodium borohydride.

Substitution: Use of acyl chlorides for esterification reactions.

Major Products: The major products formed from these reactions include various esters and hydroxylated derivatives of this compound .

Scientific Research Applications

12-Deoxyphorbol 13-angelate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying complex organic reactions.

Biology: Investigated for its role in modulating protein kinase C (PKC) activity.

Medicine: Explored for its potential in cancer therapy due to its ability to induce tumor ablation.

Industry: Utilized in the development of biomedical research models for studying carcinogenesis

Mechanism of Action

The mechanism of action of 12-Deoxyphorbol 13-angelate involves the activation of protein kinase C (PKC). This activation leads to a cascade of cellular events, including the modulation of gene expression, cell proliferation, and apoptosis. The compound binds to the C1 domain of PKC, leading to its activation and subsequent downstream effects .

Comparison with Similar Compounds

- Phorbol 12-tiglate

- Phorbol 13-decanoate 12-tiglate

- 12-Deoxyphorbol-13-hexadecanoate

Comparison: 12-Deoxyphorbol 13-angelate is unique due to its specific esterification pattern and its potent biological activity. Compared to other phorbol esters, it has shown a higher selectivity for certain PKC isoforms, making it a valuable compound for targeted therapeutic applications .

Biological Activity

12-Deoxyphorbol 13-angelate (DPA) is a diterpenoid compound derived from the Euphorbia genus, known for its significant biological activities, particularly in cancer research and cellular signaling. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C20H30O4

- Molecular Weight: 350.45 g/mol

- CAS Number: 28152-96-7

DPA is structurally related to phorbol esters, which are known to activate protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes including proliferation, differentiation, and apoptosis.

The primary mechanism of action of DPA involves the activation of PKC. Upon binding to the C1 domain of PKC, DPA induces a conformational change that promotes the translocation of PKC to the cell membrane. This activation triggers downstream signaling pathways that regulate gene expression and cellular responses.

Key Pathways Activated by DPA:

- Cell Proliferation: DPA enhances cell growth and division through PKC-mediated signaling.

- Apoptosis Regulation: It can induce apoptosis in certain cancer cells by modulating pro-apoptotic and anti-apoptotic factors.

- Inflammatory Response Modulation: DPA influences cytokine production and immune responses via PKC activation.

Tumor Promotion

DPA is recognized for its role as a tumor promoter. Studies have shown that it can enhance the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to activate PKC is central to its tumor-promoting effects.

Case Studies

- Breast Cancer Cell Lines:

-

Prostate Cancer:

- Research demonstrated that DPA promotes androgen receptor activity in LNCaP prostate cancer cells, suggesting a mechanism by which it may enhance tumor growth .

- Neural Progenitor Cells:

Comparative Analysis with Other Phorbol Esters

| Compound | PKC Activation | Tumor Promotion | Other Activities |

|---|---|---|---|

| This compound (DPA) | High | Yes | Neurogenic potential |

| Phorbol 12-myristate 13-acetate (PMA) | Very High | Yes | Strong inflammatory response |

| Phorbol 12,13-dibutyrate (PDBu) | High | Yes | Potent PKC activator |

DPA exhibits unique properties compared to other phorbol esters due to its specific esterification pattern, which confers distinct biological activities.

Research Applications

DPA's biological activities make it a valuable compound for various research applications:

- Cancer Research: Investigating its role in tumor promotion and potential therapeutic targets.

- Signal Transduction Studies: Understanding PKC-mediated pathways in cellular responses.

- Drug Development: Exploring derivatives for improved efficacy and reduced toxicity in cancer therapies.

Properties

IUPAC Name |

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-7-13(2)21(28)31-24-10-15(4)25(30)17(19(24)22(24,5)6)9-16(12-26)11-23(29)18(25)8-14(3)20(23)27/h7-9,15,17-19,26,29-30H,10-12H2,1-6H3/b13-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAGCYRBGVCTPP-NTUHNPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28152-96-7 |

Source

|

| Record name | 12-Deoxyphorbol-13-tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028152967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.